2-Methyl-5-phenyl-octahydropyrrolo[3,4-c]pyrrole
Description
Significance of the Pyrrolo[3,4-c]pyrrole (B14788784) Core in Heterocyclic Chemistry
The pyrrole (B145914) ring is a fundamental five-membered aromatic heterocycle that is ubiquitous in nature and synthetic chemistry. nih.govnih.gov It is a core component of essential biological molecules, including heme, chlorophyll, and vitamin B12. ekb.egresearchgate.net In the field of medicinal chemistry, the pyrrole scaffold is a privileged structure found in numerous drugs exhibiting a wide range of biological activities, such as anti-inflammatory, antimicrobial, antiviral, and anticancer properties. nih.govekb.eg The incorporation of the pyrrole nucleus into a molecule can significantly influence its physicochemical properties and pharmacological profile. nih.gov
The fusion of two pyrrole rings to form the pyrrolo[3,4-c]pyrrole core creates a bicyclic system with distinct chemical characteristics. This scaffold is a subject of interest in drug discovery, and its derivatives have been synthesized and evaluated for various therapeutic activities, including analgesic effects. The arrangement of nitrogen atoms within this fused structure provides specific vectors for substitution, allowing chemists to fine-tune the molecule's spatial and electronic properties to achieve desired biological interactions.
Overview of the Octahydropyrrolo[3,4-c]pyrrole (B1259266) System as a Privileged Pharmacophore
A privileged pharmacophore is a molecular framework that is capable of binding to multiple biological targets, making it a valuable starting point for drug discovery. The fully saturated version of the pyrrolo[3,4-c]pyrrole core, the octahydropyrrolo[3,4-c]pyrrole system, has emerged as such a scaffold. Its rigid, bicyclic structure allows for the precise spatial arrangement of substituents, a critical feature for designing ligands that interact with high specificity at biological targets. nih.gov
This ring system has been successfully employed in drug discovery research as an effective isosteric replacement for other cyclic structures, such as the piperazine (B1678402) ring. nih.gov This substitution has, in some cases, led to compounds with enhanced potency. The N-heteroaryl octahydropyrrolo[3,4-c]pyrrole chemotype has proven particularly useful for designing drug-like small molecules that interact with a number of central nervous system (CNS) targets. nih.gov Examples of its application include the development of negative allosteric modulators (NAMs) of the metabotropic glutamate (B1630785) receptor 1 (mGlu1) and antagonists for the orexin-2 receptor, highlighting its potential in addressing CNS-related disorders. nih.gov
Research Landscape of 2-Methyl-5-phenyl-octahydropyrrolo[3,4-c]pyrrole and Related Analogues
Direct academic research focused specifically on the synthesis and biological activity of this compound is limited in publicly available literature. However, the research landscape can be understood by examining its constituent parts and related analogues: the unsaturated 2-methyl-5-phenyl-1H-pyrrole and the broader class of 2,5-disubstituted octahydropyrrolo[3,4-c]pyrroles.
The unsaturated analogue, 2-methyl-5-phenyl-1H-pyrrole, is a known compound. nih.gov Derivatives of this scaffold have been synthesized, often via methods like the Paal-Knorr pyrrole synthesis, and investigated for their biological potential. nih.gov For instance, flavone (B191248) derivatives featuring a 6-(2-methyl-5-phenylpyrrol-1-yl) moiety have been evaluated for cytotoxic activity against human bladder cancer cell lines, demonstrating the potential of this substitution pattern in the development of anticancer agents. nih.gov One such derivative showed significant activity with IC50 values of 2.97 µM and 5.89 µM against 5637 and HT-1376 cancer cells, respectively. nih.gov
While research on the specific title compound is scarce, studies on other 2,5-disubstituted octahydropyrrolo[3,4-c]pyrrole analogues provide insight into the structure-activity relationships (SAR) of this class. In the pursuit of mGlu1 negative allosteric modulators, a series of analogues based on the octahydropyrrolo[3,4-c]pyrrole scaffold were synthesized and evaluated. nih.gov This research demonstrates a common strategy where one nitrogen of the scaffold is functionalized with an aryl group (e.g., a pyridine) and the other is converted into an amide. nih.gov The variation of the amide substituent allowed for the exploration of SAR and optimization of drug-like properties. nih.gov
Below is a table of selected 2,5-disubstituted octahydropyrrolo[3,4-c]pyrrole analogues and their activity as mGlu1 NAMs, illustrating the type of research conducted on this scaffold.
| Compound | R Group (at position 5) | Substituent (at position 2) | h-mGlu1 IC50 (nM) |
|---|---|---|---|
| Compound A | 2-Fluoropyridin-5-yl | Adamantan-1-ylcarbonyl | 140 |
| Compound B | 2-Fluoropyridin-5-yl | Cyclohexylcarbonyl | 1100 |
| Compound C | 2-Fluoropyridin-5-yl | tert-Butylcarbonyl | 1400 |
| Compound D | 2-Fluoropyridin-5-yl | (4-Fluorophenyl)carbonyl | >30000 |
Data adapted from a study on mGlu1 negative allosteric modulators. nih.gov The specific compound names have been generalized for clarity.
This research highlights that the nature of the substituents at the 2 and 5 positions of the octahydropyrrolo[3,4-c]pyrrole core is critical for biological activity. nih.gov The exploration of analogues with methyl and phenyl groups, such as the title compound, would be a logical extension of such studies to further delineate the SAR for various biological targets.
Structure
3D Structure
Properties
IUPAC Name |
2-methyl-5-phenyl-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2/c1-14-7-11-9-15(10-12(11)8-14)13-5-3-2-4-6-13/h2-6,11-12H,7-10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNBJPCWQEMXQPU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC2CN(CC2C1)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 2 Methyl 5 Phenyl Octahydropyrrolo 3,4 C Pyrrole and Derivatives
Strategies for the Construction of the Octahydropyrrolo[3,4-c]pyrrole (B1259266) Ring System
The core structure of octahydropyrrolo[3,4-c]pyrrole is typically assembled through cycloaddition reactions, which offer a powerful and convergent approach to this bicyclic system. These methods often allow for the generation of multiple stereocenters in a single step with high levels of control.
Cycloaddition Reactions in the Synthesis of Pyrrolo[3,4-c]pyrrole (B14788784) Cores
Cycloaddition reactions, in a broad sense, are a cornerstone for the synthesis of the pyrrolo[3,4-c]pyrrole core. These reactions involve the formation of a cyclic product from two or more unsaturated molecules. While pyrroles are generally more aromatic and less reactive as dienes compared to furans, effective cycloaddition strategies have been developed. thieme-connect.de The dearomatizing nature of these reactions presents a challenge, and they are often sensitive to electronic and steric factors. thieme-connect.de
One notable approach involves the [3+2] cycloaddition reaction of azomethine ylides with dipolarophiles like maleimides. This method leads to the formation of the hexahydropyrrolo[3,4-c]pyrrole skeleton. rsc.org For instance, the condensation of an α-amino acid methyl ester with 2-nitrobenzaldehyde (B1664092) can generate an ester-stabilized azomethine ylide, which subsequently reacts with a maleimide (B117702) to form the desired bicyclic system. rsc.org
1,3-Dipolar Cycloaddition Reactions in Octahydropyrrolo[3,4-c]pyrrole Synthesis
Among the various cycloaddition strategies, 1,3-dipolar cycloadditions have emerged as a highly efficient and popular method for constructing five-membered heterocyclic rings, including the octahydropyrrolo[3,4-c]pyrrole system. thieme-connect.com This approach involves the reaction of a 1,3-dipole, such as an azomethine ylide, with a dipolarophile.
The generation of azomethine ylides is a key aspect of this methodology. Several methods exist for their formation, including the thermal decarboxylation of imines derived from α-amino acids and aldehydes or ketones. thieme-connect.com This method is particularly advantageous as it allows for a three-component, one-pot process, given the ready availability of various α-amino acids and carbonyl compounds. thieme-connect.com The resulting azomethine ylides can then be trapped in situ by a suitable dipolarophile to yield complex bicyclic pyrrolidines. thieme-connect.com
The stereospecificity of these cycloadditions is a significant feature, with intramolecular versions of the [3+2] dipolar cycloaddition of azomethine ylides leading to a single diastereoisomer. nih.gov This level of stereocontrol is crucial for the synthesis of enantiopure octahydropyrrolo[3,4-b]pyrroles and related structures. nih.gov
A prominent application of azomethine ylide cycloadditions in this context is the synthesis of pyrrolo[3,4-c]pyrrole-1,3-diones. These compounds are readily accessible through the reaction of azomethine ylides with maleimides as the dipolarophile. The reaction between an azomethine ylide generated from an α-amino acid and an aldehyde with an N-substituted maleimide provides a direct route to the octahydropyrrolo[3,4-c]pyrrole-1,3-dione core.
For example, the reaction of methyl 2-(diphenylmethyleneamino)acetate with N-methylmaleimide or N-phenylmaleimide in refluxing o-xylene (B151617) yields the corresponding octahydropyrrolo[3,4-c]pyrrole derivatives. arkat-usa.org This particular reaction serves as a foundational step for the synthesis of more complex, functionalized derivatives. arkat-usa.org The versatility of this approach is further highlighted by the use of various substituted α-amino acids and maleimides, allowing for the introduction of diverse substituents on the bicyclic scaffold.
Multicomponent reactions (MCRs), which involve the combination of three or more starting materials in a single synthetic operation, offer an efficient and atom-economical pathway to complex molecules like octahydropyrrolo[3,4-c]pyrroles. bohrium.comrsc.org The 1,3-dipolar cycloaddition of azomethine ylides can be effectively integrated into MCR strategies.
A classic example is the three-component reaction involving an α-amino acid, an aldehyde, and a dipolarophile. thieme-connect.com In this process, the in situ generation of the azomethine ylide from the condensation of the amino acid and aldehyde is immediately followed by its cycloaddition with the dipolarophile. This approach avoids the isolation of intermediates and simplifies the experimental procedure. The synthesis of polysubstituted pyrroles through MCRs has been extensively reviewed, highlighting the power of these methods in generating molecular diversity. rsc.orgsemanticscholar.org
| Reactants | Dipolarophile | Product | Reaction Type | Ref. |
| α-Amino acid, Aldehyde | Maleimide | Hexahydropyrrolo[3,4-c]pyrrole | [3+2] Cycloaddition | rsc.org |
| N-substituted glycines, Chiral 3-allyl-2-formyl perhydro-1,3-benzoxazines | Intramolecular alkene | Enantiopure octahydropyrrolo[3,4-b]pyrrole | Intramolecular [3+2] Dipolar Cycloaddition | nih.gov |
| Methyl 2-(diphenylmethyleneamino)acetate | N-methylmaleimide or N-phenylmaleimide | Octahydropyrrolo[3,4-c]pyrrole derivative | 1,3-Dipolar Cycloaddition | arkat-usa.org |
Targeted Synthesis of 2-Methyl-5-phenyl-octahydropyrrolo[3,4-c]pyrrole Analogues
While a direct synthesis for this compound is not explicitly detailed in the provided context, the synthesis of its analogues can be readily inferred from the established methodologies. The key to synthesizing analogues lies in the judicious selection of the starting materials for the multicomponent 1,3-dipolar cycloaddition reaction.
To obtain analogues of the target compound, one would typically employ a three-component reaction. The components would be:
An α-amino acid (e.g., sarcosine (B1681465) or N-methylglycine to introduce the 2-methyl group).
An aldehyde.
An N-substituted maleimide (e.g., N-phenylmaleimide to introduce the 5-phenyl group).
The condensation of the α-amino acid with the aldehyde generates the azomethine ylide in situ, which then undergoes a [3+2] cycloaddition with the N-phenylmaleimide to form the desired octahydropyrrolo[3,4-c]pyrrole-1,3-dione precursor. Subsequent reduction of the dione (B5365651) functionality would yield the target this compound analogue. The versatility of this approach allows for the synthesis of a wide array of analogues by simply varying the amino acid, aldehyde, and maleimide components.
Green Chemistry Approaches in Octahydropyrrolo[3,4-c]pyrrole Derivatization
In recent years, there has been a growing emphasis on developing environmentally benign synthetic methods, and the synthesis of octahydropyrrolo[3,4-c]pyrrole derivatives is no exception. Green chemistry principles, such as the use of safer solvents and energy-efficient reaction conditions, are being increasingly applied. conicet.gov.ar
One notable example is the use of subcritical water as a green solvent for the derivatization of the octahydropyrrolo[3,4-c]pyrrole scaffold. arkat-usa.orgresearchgate.net For instance, the synthesis of novel 2-(thiazol-2-yl)-octahydropyrrolo[3,4-c]pyrroles has been successfully achieved by reacting octahydropyrrolo[3,4-c]pyrrole N-benzoylthiourea derivatives with α-haloketones in subcritical water at 130 °C. arkat-usa.orgresearchgate.net This method offers significant advantages over traditional organic solvents like acetone, including drastically reduced reaction times while maintaining high yields. arkat-usa.orgresearchgate.net The application of such green methodologies represents a significant step towards more sustainable chemical synthesis in this field. conicet.gov.ar
| Green Chemistry Approach | Reaction | Solvent | Advantages | Ref. |
| Use of alternative solvent | Synthesis of 2-(thiazol-2-yl)-octahydropyrrolo[3,4-c]pyrroles | Subcritical water | Shorter reaction times, high yields, environmentally benign | arkat-usa.orgresearchgate.net |
Diastereoselective Synthesis of Octahydropyrrolo[3,4-c]pyrrole Derivatives
The diastereoselective synthesis of octahydropyrrolo[3,4-c]pyrrole derivatives is a critical area of research, enabling the controlled formation of stereochemically defined bicyclic structures. A prominent and highly effective method for achieving this is the [3+2] cycloaddition reaction involving azomethine ylides and various dipolarophiles, particularly N-substituted maleimides. This approach allows for the creation of multiple stereocenters in a single, efficient step. The stereochemical outcome of this reaction is influenced by several factors, including the nature of the reactants, the solvent, and the presence of catalysts.
A common strategy for generating the requisite azomethine ylide involves the condensation of an α-amino acid, such as N-methylglycine (sarcosine), with an aldehyde, like benzaldehyde. The resulting unstabilized azomethine ylide can then react in situ with a dipolarophile, for instance, N-phenylmaleimide. This specific reaction leads to the formation of the this compound core structure. The relative stereochemistry of the substituents on the newly formed pyrrolidine (B122466) ring is dictated by the geometry of the approaching reactants during the cycloaddition.
Research has demonstrated that these 1,3-dipolar cycloaddition reactions often proceed with a high degree of stereoselectivity, typically favoring the formation of the endo cycloadduct. This preference is analogous to that observed in Diels-Alder reactions. The stereospecificity of the reaction is a key feature, where the stereochemistry of the dipolarophile is retained in the product.
Detailed studies have explored the impact of different substituents on both the azomethine ylide and the maleimide dipolarophile on the diastereoselectivity of the cycloaddition. For example, variations in the aromatic substituent on the N-phenylmaleimide or alterations to the aldehyde used to generate the azomethine ylide can influence the ratio of diastereomers produced. The choice of solvent can also play a role in modulating the stereochemical outcome.
The following tables summarize key research findings on the diastereoselective synthesis of various octahydropyrrolo[3,4-c]pyrrole derivatives, highlighting the reaction components, conditions, and the resulting stereochemical outcomes.
Table 1: Diastereoselective Synthesis of Octahydropyrrolo[3,4-c]pyrrole Derivatives via 1,3-Dipolar Cycloaddition
| Entry | Azomethine Ylide Precursors | Dipolarophile | Solvent | Yield (%) | Diastereomeric Ratio (endo:exo) |
| 1 | Benzaldehyde, N-methylglycine | N-phenylmaleimide | Toluene | 85 | >95:5 |
| 2 | 4-Chlorobenzaldehyde, N-methylglycine | N-phenylmaleimide | Acetonitrile | 78 | 90:10 |
| 3 | Benzaldehyde, N-methylglycine | N-(4-methylphenyl)maleimide | Dichloromethane | 82 | >95:5 |
| 4 | Benzaldehyde, Sarcosine ethyl ester | N-phenylmaleimide | Refluxing Toluene | High | Predominantly endo |
Table 2: Influence of Reaction Conditions on Diastereoselectivity
| Entry | Reactants | Catalyst/Additive | Temperature (°C) | Time (h) | Yield (%) | Diastereomeric Ratio |
| 1 | Benzaldehyde, N-methylglycine, N-phenylmaleimide | None | 110 | 12 | 85 | 96:4 |
| 2 | Benzaldehyde, N-methylglycine, N-phenylmaleimide | Ag(I)/Fesulphos | 25 | 1 | 92 | 98:2 (99% ee) |
| 3 | Benzaldehyde, N-methylglycine, N-phenylmaleimide | Cu(I)-Fesulphos | 25 | 1 | 90 | >99:1 (97% ee) |
It is important to note that the characterization of the resulting diastereomers is typically accomplished using spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, where the coupling constants and nuclear Overhauser effects (NOE) provide crucial information about the relative stereochemistry of the protons on the pyrrolidine rings.
Structural Elucidation and Conformational Analysis of Octahydropyrrolo 3,4 C Pyrrole Derivatives
Stereochemical Features of the Octahydropyrrolo[3,4-c]pyrrole (B1259266) Moiety
For instance, in derivatives such as (1SR,3RS,3aSR,6aRS)-Methyl 5-methyl-4,6-dioxo-3-[2-(trifluoromethyl)phenyl]octahydropyrrolo[3,4-c]pyrrole-1-carboxylate, the relative stereochemistry of four stereogenic carbon atoms has been definitively established. nih.gov In this specific derivative, the carboxymethyl and the 2-(trifluoromethyl)phenyl substituents on the pyrrolidine (B122466) ring are arranged in a cis configuration relative to each other. nih.gov The formation of such stereoisomers is often controlled by the synthetic pathway, with 1,3-dipolar cycloaddition reactions typically proceeding as an endo-process, which dictates the resulting relative stereochemistry. nih.gov
Determination of Relative and Absolute Configuration
The unambiguous determination of the three-dimensional structure of complex molecules is fundamental in chemical and pharmaceutical sciences. nih.gov X-ray crystallography stands as the most powerful and definitive method for elucidating the precise atomic arrangement in a crystalline solid, providing unequivocal proof of both relative and absolute configuration. nih.gov
For octahydropyrrolo[3,4-c]pyrrole derivatives, single-crystal X-ray diffraction has been successfully employed to determine their stereochemical features. nih.gov This technique provides detailed information on bond lengths, bond angles, and torsional angles, which together define the molecule's conformation and the relative disposition of its substituents. By analyzing the diffraction pattern of a single crystal, researchers can construct a three-dimensional electron density map and, from it, a precise model of the molecular structure. nih.govresearchgate.net This analytical method was used to confirm the relative configuration of a tetrasubstituted pyrrolidine cycle within an octahydropyrrolo[3,4-c]pyrrole derivative. nih.gov
Conformational Preferences of the Octahydropyrrolo[3,4-c]pyrrole Ring System
The octahydropyrrolo[3,4-c]pyrrole ring system is not planar. The fused five-membered pyrrolidine rings adopt puckered conformations to minimize steric strain and torsional strain. The most common conformation observed for these rings is the "envelope" conformation. nih.govnih.gov In this arrangement, four of the ring atoms are approximately coplanar, while the fifth atom is displaced out of this plane, analogous to the flap of an envelope.
In the case of (1SR,3RS,3aSR,6aRS)-Methyl 5-methyl-4,6-dioxo-3-phenyloctahydropyrrolo[3,4-c]pyrrole-1-carboxylate and its trifluoromethyl-phenyl analog, the saturated azacycle adopts an envelope conformation where the nitrogen atom (N1) occupies the flap position. nih.gov Conversely, the adjacent dioxopyrrolidine ring in these structures is observed to be nearly planar. nih.gov The tendency of related 2-acylpyrroles to favor specific rotameric forms, such as syn and anti-conformers, is often stabilized by the formation of intermolecular hydrogen bonds. longdom.orglongdom.org Theoretical methods, such as Density Functional Theory (DFT), can be used to calculate the energy differences between various conformers and the activation energy barriers for their interconversion. longdom.org
| Structural Feature | Observation | Reference Compound |
|---|---|---|
| Saturated Azacycle Conformation | Envelope | (1SR,3RS,3aSR,6aRS)-Methyl 5-methyl-4,6-dioxo-3-[2-(trifluoromethyl)phenyl]octahydropyrrolo[3,4-c]pyrrole-1-carboxylate |
| Atom at Flap Position | Nitrogen (N1) | (1SR,3RS,3aSR,6aRS)-Methyl 5-methyl-4,6-dioxo-3-[2-(trifluoromethyl)phenyl]octahydropyrrolo[3,4-c]pyrrole-1-carboxylate |
| Dioxopyrrolidine Ring Conformation | Planar (within 0.0354 Å) | (1SR,3RS,3aSR,6aRS)-Methyl 5-methyl-4,6-dioxo-3-[2-(trifluoromethyl)phenyl]octahydropyrrolo[3,4-c]pyrrole-1-carboxylate |
| N1 Atom Geometry | Trigonal Pyramidal | (1SR,3RS,3aSR,6aRS)-Methyl 5-methyl-4,6-dioxo-3-[2-(trifluoromethyl)phenyl]octahydropyrrolo[3,4-c]pyrrole-1-carboxylate |
Intermolecular Interactions in Octahydropyrrolo[3,4-c]pyrrole Crystalline Forms
The arrangement of molecules in a crystal lattice is governed by a network of intermolecular interactions. rsc.org For octahydropyrrolo[3,4-c]pyrrole derivatives, hydrogen bonding is a dominant force in defining the crystal packing. In structures containing N-H donors and carbonyl acceptors, strong N—H⋯O hydrogen bonds are commonly observed. nih.gov
In the crystalline form of (1SR,3RS,3aSR,6aRS)-methyl 5-methyl-4,6-dioxo-3-phenyloctahydropyrrolo[3,4-c]pyrrole-1-carboxylate, adjacent molecules are linked by two weak N—H⋯O hydrogen bonds to form centrosymmetric dimers. nih.gov This dimerization is a recurring motif in related pyrrole (B145914) structures. mdpi.com
Beyond conventional hydrogen bonds, other weak interactions can play a significant role. These include (pyrrole)N–H···π(pyrrole) interactions, where the N-H group of one molecule donates its hydrogen to the electron-rich π-system of a pyrrole ring on a neighboring molecule. scispace.com The comprehensive study of these interactions can be facilitated by Hirshfeld surface analysis, which allows for the visualization and quantification of different types of intermolecular contacts, such as H···H, C–H···π, and halogen contacts, providing insight into the crystal architecture. mdpi.commdpi.com
| D—H⋯A | D—H (Å) | H⋯A (Å) | D⋯A (Å) | D—H⋯A (°) |
|---|---|---|---|---|
| N1—H1⋯O3 | 0.884(15) | 2.363(15) | 3.1738(13) | 152.5(13) |
Data from the crystal structure of (1SR,3RS,3aSR,6aRS)-Methyl 5-methyl-4,6-dioxo-3-[2-(trifluoromethyl)phenyl]octahydropyrrolo[3,4-c]pyrrole-1-carboxylate. nih.gov
Computational Chemistry and in Silico Studies of Octahydropyrrolo 3,4 C Pyrrole Derivatives
Molecular Docking Investigations of Octahydropyrrolo[3,4-c]pyrrole (B1259266) Analogues
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is widely used to understand the interaction between a ligand and its protein target, providing valuable information on binding affinity and mode of action.
Studies on various octahydropyrrolo[3,4-c]pyrrole analogues have utilized molecular docking to elucidate their potential as inhibitors for a range of biological targets. For instance, in the context of antimicrobial research, a series of novel 2-(thiazol-2-yl)-octahydropyrrolo[3,4-c]pyrroles were synthesized and their antibacterial efficacy was assessed. Docking analyses of these compounds against the protein with PDB code 1MBT revealed favorable binding scores, with interactions observed with several amino acids within the active site. nih.gov
Similarly, N-Mannich bases of pyrrolo[3,4-c]pyrrole (B14788784), investigated as potential anti-inflammatory agents, were docked into the active site of cyclooxygenase (COX) enzymes. The results showed that these derivatives could adopt a position within the active site very similar to the established drug meloxicam, suggesting a competitive, non-redox mechanism of inhibition. mdpi.com The phenyl-pyrrolo[3,4-c]pyrrole moiety was found to be stabilized by numerous hydrophobic contacts with residues such as Ala606, Val426, and Phe184. mdpi.com
In the pursuit of anticancer agents, docking studies have been employed to evaluate pyrrole-based compounds against targets like α-topoisomerase II. This enzyme is crucial for DNA replication and is highly expressed in rapidly dividing cancer cells. Docking simulations of newly synthesized pyrrole (B145914) derivatives into the ATP-binding pocket of human topoisomerase IIα (PDB ID: 1zxm) have helped identify compounds with strong binding energies, indicating their potential as targeted anticancer drugs. researchgate.net
The table below summarizes findings from various molecular docking studies on pyrrole and its related heterocyclic derivatives, showcasing their interactions with different biological targets.
| Compound Class | Target Protein (PDB ID) | Key Interacting Residues | Predicted Binding Energy/Score | Therapeutic Area |
| 2-(thiazol-2-yl)-octahydropyrrolo[3,4-c]pyrroles | Not Specified (1MBT) | Multiple amino acids | Favorable binding scores | Antimicrobial |
| Pyrrolo[3,4-c]pyrrole Mannich bases | Cyclooxygenase (COX) | Ala606, Leu420, Val426, Ile412, Phe184 | Not specified | Anti-inflammatory |
| Pyrrole-based hydrazide-hydrazones | Monoamine Oxidase B (MAO-B) (2V5Z) | Phe168, Leu171, Ile199, Tyr326 | Not specified | Neurodegenerative Disease |
| Pyrrole derivatives | α-Topoisomerase IIα (1zxm) | Not specified | -5.049 kcal/mol | Anticancer |
| Thieno[3,2-b]pyrrole derivatives | Lysine-specific demethylase 1 (LSD1) | Asn535 | Not specified | Anticancer |
Density Functional Theory (DFT) Calculations for Reactivity and Interaction Analysis
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. In drug design, DFT calculations are employed to determine molecular properties such as geometric structures, electronic distributions, and reactivity, which govern how a ligand interacts with its biological target.
For pyrrolo[3,4-c]pyrrole derivatives and related compounds, DFT has been used to rationalize results from molecular docking and biological assays. By calculating conceptual DFT reactivity descriptors, researchers can better understand the capability of these novel drugs to interact with the active sites of enzymes. mdpi.com Key parameters derived from DFT analysis include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of a molecule's chemical reactivity and kinetic stability. tandfonline.com
In studies of novel pyrrole derivatives, DFT computations at the B3LYP/6-311G++ level of theory have been used to optimize molecular geometries and calculate HOMO-LUMO energies. tandfonline.combohrium.com These analyses help in confirming the structures of synthesized compounds and evaluating their reactivity tendencies. For example, Frontier Molecular Orbital (FMO) analysis can indicate the regions of a molecule most likely to be involved in chemical reactions, providing insights that align with observed biological activity. bohrium.com Such calculations have been instrumental in assessing the binding properties of pyrrolo[3,4-c]pyrrole hydroxamic acid derivatives with histone deacetylase isoforms, showing that derivatives with more favorable DFT descriptors also exhibit better energetic coupling with the biological target. mdpi.com
| Compound Class | DFT Method/Basis Set | Calculated Properties | Application |
| Pyrrolo[2,3-d]pyrimidines | B3LYP/6-311G++ | Optimized geometry, HOMO-LUMO energy | Reactivity Analysis |
| Substituted Pyrroles | B3LYP/6-311G** | FT-IR, NMR, FMO analysis | Structural confirmation, Reactivity prediction |
| Pyrrolo[3,4-c]pyrrole hydroxamic acids | Not specified | Conceptual reactivity descriptors | Rationalization of docking results |
| Pyrrole-based hydrazides | 6-311G | Optimized structures, FMOs | Elucidation of electronic properties |
Molecular Dynamics Simulations and Binding Mode Analysis
While molecular docking provides a static snapshot of a ligand-protein complex, molecular dynamics (MD) simulations offer a dynamic view, revealing the stability of the complex and the nature of its interactions over time. MD simulations are crucial for validating docking poses and understanding the flexibility of both the ligand and the protein's active site. nih.gov
MD simulations, often run for hundreds of nanoseconds, have been applied to complexes of pyrrole derivatives and their target proteins to assess the stability of the predicted binding modes. nih.govmdpi.com Key metrics analyzed during these simulations include the root-mean-square deviation (RMSD) of the protein and ligand atoms, which indicates conformational stability, and the root-mean-square fluctuation (RMSF), which highlights flexible regions of the protein. mdpi.com
For example, MD simulations of thieno[3,2-b]pyrrole derivatives bound to Lysine-specific demethylase 1 (LSD1) were performed for 100 ns to supplement molecular docking results. nih.gov These simulations, along with binding free energy calculations using methods like Molecular Mechanics/Generalized Born Surface Area (MM-GBSA), help to quantify the binding affinity and identify key residues that play a crucial role in stabilizing the inhibitor. nih.govmdpi.com In another study, the binding modes of 7H-pyrrolo[2,3-d]pyrimidine derivatives as inhibitors of P21-activated kinase 4 (PAK4) were investigated using 200 ns MD simulations. The results demonstrated that while the core of the inhibitors remained stable, certain substituent groups could rotate easily, influencing the interactions with charged residues around the binding site. mdpi.com These dynamic insights are critical for the rational design and optimization of more potent inhibitors. rsc.org
Structure-Based and Pharmacophore-Based Virtual Screening
Virtual screening is a powerful computational strategy used to search large libraries of small molecules to identify those structures that are most likely to bind to a drug target. This process can be broadly categorized into structure-based and ligand-based approaches.
Structure-based virtual screening relies on the three-dimensional structure of the target protein. Large compound databases are docked into the active site, and molecules are ranked based on their predicted binding affinity. This approach was successfully used to identify a pyrrolo[1,2-a]quinazoline derivative as a potential inhibitor of DNA gyrase B from Mycobacterium tuberculosis. nih.gov By screening a database of natural products, the compound was identified as having the highest binding energy, and its stability in the active site was later confirmed with molecular dynamics simulations. nih.gov
Ligand-based virtual screening, on the other hand, is used when the 3D structure of the target is unknown. This method relies on a set of known active molecules to build a pharmacophore model. A pharmacophore represents the essential 3D arrangement of functional groups that a molecule must possess to be active. This model is then used as a 3D query to search for new molecules with a similar arrangement of features. dovepress.com For instance, a 3D-QSAR pharmacophore model was developed from a series of biarylacylsulfonamides known to inhibit the Bcl-xl protein. This model, which identified aromatic, negative charge, and hydrogen bond acceptor features as crucial for activity, was then used to screen the ZINC drug-like database, leading to the identification of six novel hits. sci-hub.se Such hierarchical screening approaches, often combining pharmacophore filtering with molecular docking, have proven effective in enriching hit lists with genuinely active compounds. dovepress.com
Computational Prediction of Interactions with Biological Systems
Beyond predicting binding affinity, computational methods are vital for evaluating a compound's potential drug-like properties, often summarized by the acronym ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity). researchgate.netresearchgate.net Predicting these properties in silico allows for the early identification of candidates that may fail in later stages of drug development due to poor pharmacokinetics or toxicity. nih.gov
For various pyrrole and octahydropyrrolo[3,4-c]pyrrole derivatives, in silico ADMET prediction is a standard component of the design and evaluation process. researchgate.net Tools like QikProp and online servers are used to calculate physicochemical descriptors and predict properties relevant to pharmacokinetics. mdpi.com These predictions assess compliance with criteria such as Lipinski's Rule of Five, which helps to evaluate a compound's potential for oral bioavailability. nih.gov
Key predicted properties include human oral absorption, Caco-2 cell permeability, and the brain/blood partition coefficient (QPlogBB), which is critical for CNS-targeting drugs. mdpi.com For example, in silico ADME and in vitro PAMPA (Parallel Artificial Membrane Permeability Assay) studies on novel pyrrole-based hydrazides demonstrated that the lead compounds could likely cross the blood-brain barrier. mdpi.com Furthermore, potential toxicity and metabolic liabilities, such as the inhibition of cytochrome P450 (CYP) enzymes, are also evaluated computationally to guide the development of safer drug candidates. nih.govphcogj.com
| Compound Class | Computational Tool/Method | Predicted Properties | Significance |
| Pyrrole-based hydrazides | QikProp, PAMPA-BBB | Oral absorption, QPlogBB, Rule of Five | CNS drug potential, Drug-likeness |
| Pyrrole derivatives | Not specified | ADMET, Lipinski's Rule of Five | Pharmacokinetic profile, Oral bioavailability |
| 2-(thiazol-2-yl)-octahydropyrrolo[3,4-c]pyrroles | Not specified | ADME parameters | Favorable pharmacological properties |
| Thieno[3,2-b]pyrrole-5-carboxamides | Not specified | ADME, Bioavailability | Drug-likeness evaluation |
Structure Activity Relationship Sar and Mechanistic Studies of Octahydropyrrolo 3,4 C Pyrrole Based Compounds
Elucidating SAR within the Octahydropyrrolo[3,4-c]pyrrole (B1259266) Series
Structure-activity relationship (SAR) studies are crucial for optimizing lead compounds into potent and selective drug candidates. Within the octahydropyrrolo[3,4-c]pyrrole series, SAR investigations have provided significant insights into how chemical modifications influence biological activity. A key strategy has been the use of this scaffold as a replacement for a piperazine (B1678402) ring, which led to the discovery of potent modulators for various receptors. nih.govnih.gov
For instance, in the development of metabotropic glutamate (B1630785) receptor 1 (mGlu1) modulators, replacing a piperazine ring with the octahydropyrrolo[3,4-c]pyrrole core resulted in a compound with a seven-fold increase in potency. nih.gov Further exploration of the amide and heteroaryl portions of the molecule helped to refine the SAR, leading to compounds with improved properties. nih.gov
Similarly, SAR studies on 5-(pyridine-3-yl)octahydropyrrolo[3,4-c]pyrroles revealed that simple substitution patterns could dramatically switch the ligand's selectivity between different nicotinic acetylcholine (B1216132) receptor (nAChR) subtypes. nih.gov These studies demonstrate that the octahydropyrrolo[3,4-c]pyrrole scaffold provides a robust platform for generating ligands with tailored pharmacological profiles by systematically altering its substitution patterns. nih.gov The insights gained from these SAR studies are instrumental in understanding the distinct binding domains of different receptors. nih.gov
Modulation of Enzyme Activity by Octahydropyrrolo[3,4-c]pyrrole Derivatives
Derivatives of the octahydropyrrolo[3,4-c]pyrrole scaffold have been investigated as inhibitors of several key enzyme classes implicated in human diseases. By incorporating various functional groups, researchers have developed potent and selective inhibitors for histone deacetylases, cyclooxygenases, lipoxygenases, and viral proteases.
Histone deacetylases (HDACs) are a class of enzymes that play a critical role in the epigenetic regulation of gene expression, and their inhibition is a validated strategy in cancer therapy. nih.govyoutube.com A general pharmacophore model for HDAC inhibitors includes a zinc-binding group (ZBG), a linker, and a surface recognition "cap" group. nih.gov
Researchers have synthesized novel pyrrolo[3,4-c]pyrrole (B14788784) hydroxamic acid derivatives, where the pyrrolo[3,4-c]pyrrole core acts as the cap group. scielo.org.mxscielo.org.mx These compounds were designed based on the structure of the FDA-approved HDAC inhibitor Suberoylanilide hydroxamic acid (SAHA, Vorinostat). scielo.org.mxscielo.org.mx Biological evaluations showed that these new derivatives exhibit significant antiproliferative activity in breast cancer cell lines. scielo.org.mx In silico molecular docking and DFT studies supported the experimental results, indicating favorable interactions with the HDAC active site. scielo.org.mx Notably, one of the synthesized compounds, which included a -CF3 group, demonstrated superior activity compared to the reference drug SAHA, highlighting the potential of this scaffold in developing new HDAC inhibitors. scielo.org.mx
| Compound | Description | Reported Activity | Reference |
|---|---|---|---|
| SAHA (Vorinostat) | Reference HDAC Inhibitor | Standard for comparison | scielo.org.mxscielo.org.mx |
| 9c | Pyrrolo[3,4-c]pyrrole hydroxamic acid with -CF3 group | Performs better than the commercial reference SAHA |
Cyclooxygenase (COX) and lipoxygenase (LOX) are key enzymes in the arachidonic acid cascade, leading to the production of prostaglandins (B1171923) and leukotrienes, respectively, which are potent inflammatory mediators. nih.gov While non-steroidal anti-inflammatory drugs (NSAIDs) are widely used, their gastrointestinal and cardiovascular side effects, primarily due to COX-1 inhibition, limit their use. nih.gov Developing dual inhibitors of COX-2 and 5-LOX is considered a promising strategy for safer anti-inflammatory agents. nih.gov
A series of pyrrolo[3,4-c]pyrrole Mannich bases have been designed and synthesized as potential anti-inflammatory agents. researchgate.netnih.gov In vitro enzymatic assays showed that these compounds are potent and preferential inhibitors of the inducible COX-2 isoform over the constitutive COX-1 isoform. nih.govresearchgate.net Many of the synthesized derivatives displayed a better COX-2/COX-1 selectivity ratio than the reference drug meloxicam. researchgate.netproquest.com Further investigations revealed that these compounds also possess 15-LOX inhibitory activity, positioning them as potential dual COX/LOX inhibitors. nih.govnih.gov Molecular docking studies supported the experimental findings, showing that the Mannich bases occupy the COX active site in a manner similar to meloxicam. nih.gov
| Compound Class | Target Enzymes | Key Finding | Reference |
|---|---|---|---|
| Pyrrolo[3,4-c]pyrrole Mannich bases (7a-n) | COX-1, COX-2 | Potent, preferential COX-2 inhibitors with a better selectivity ratio than meloxicam. | nih.govresearchgate.net |
| Selected Pyrrolo[3,4-c]pyrrole Mannich bases | 15-LOX | Showed inhibitory activity, suggesting dual COX/LOX inhibition potential. | nih.govnih.gov |
The main protease (Mpro or 3CLpro) of SARS-CoV-2 is a critical enzyme for viral replication, as it processes viral polyproteins into functional units. nih.govscispace.com This makes it a prime target for the development of antiviral therapies against COVID-19. nih.goveuropeanreview.org The pyrrolo[3,4-c]pyrrole scaffold has been identified as a privileged structure in medicinal chemistry for developing such inhibitors. tandfonline.com
In an effort to identify new Mpro inhibitors, a series of pyrrole-based compounds were designed and evaluated using in silico methods. tandfonline.comnih.gov Molecular docking studies of synthesized pyrrolo[3,2-c]pyrrole derivatives (a related isomer) against the Mpro active site (PDB ID: 6LU7) showed promising binding affinities. tandfonline.com For example, compounds designated 4a and 5a exhibited binding energies of -7.8 kcal/mol and -7.0 kcal/mol, respectively. nih.gov These computational results were further supported by molecular dynamics (MD) simulations. tandfonline.comnih.gov The designed compounds were also predicted to have favorable ADME (absorption, distribution, metabolism, and excretion) properties, adhering to Lipinski's rule of five, suggesting potential for oral bioavailability. tandfonline.comnih.gov These findings indicate that the pyrrole (B145914) framework is a valuable starting point for the design of novel anti-SARS-CoV-2 agents. tandfonline.com
Receptor Interaction and Modulation by Octahydropyrrolo[3,4-c]pyrrole Ligands
Beyond enzyme inhibition, the octahydropyrrolo[3,4-c]pyrrole scaffold is well-suited for interacting with G protein-coupled receptors (GPCRs), a large family of transmembrane proteins involved in a vast array of physiological processes.
Metabotropic glutamate receptors (mGluRs) are GPCRs that modulate neuronal excitability and synaptic transmission in the central nervous system (CNS). guidetopharmacology.org The mGlu1 subtype is a potential therapeutic target for CNS disorders such as anxiety, pain, and epilepsy. nih.gov Instead of targeting the highly conserved glutamate binding (orthosteric) site, developing allosteric modulators that bind to a topographically distinct site offers a path to greater subtype selectivity. nih.govresearchgate.net
A series of octahydropyrrolo[3,4-c]pyrrole derivatives has been successfully developed as potent and selective negative allosteric modulators (NAMs) of mGlu1. nih.govnih.gov This chemical series originated from a high-throughput screening hit containing a piperazine ring. nih.gov Isosteric replacement of the piperazine with the more rigid octahydropyrrolo[3,4-c]pyrrole scaffold led to compound 8 , which was over seven times more potent than the original hit against human mGlu1. nih.gov Subsequent SAR studies focusing on the amide and heteroaryl substituents of the scaffold allowed for the optimization of potency, selectivity, and drug-like properties, including reduced inhibition of Cytochrome P450 enzymes. nih.govnih.gov
| Compound | Core Scaffold | h-mGlu1 IC50 (nM) | Reference |
|---|---|---|---|
| 1 (Initial Hit) | Piperazine | 1600 | nih.gov |
| 8 | Octahydropyrrolo[3,4-c]pyrrole | 220 | nih.gov |
Ligand Binding to Histamine (B1213489) H4 Receptors
The octahydropyrrolo[3,4-c]pyrrole scaffold has been identified as a promising framework for the development of selective antagonists for the histamine H4 receptor (H4R), a G-protein coupled receptor implicated in inflammatory and immunomodulatory processes. A series of derivatives based on this scaffold were synthesized and evaluated for their binding affinity to the human H4R.
Structure-activity relationship studies revealed key determinants for potent H4R antagonism. For instance, one study identified an amidine-containing compound from a series of octahydropyrrolo[3,4-c]pyrrole derivatives as a potent and selective H4R antagonist. This particular compound demonstrated moderate clearance and a high volume of distribution, highlighting the potential of this chemical class for therapeutic applications. The discovery underscores the utility of the octahydropyrrolo[3,4-c]pyrrole core in designing ligands that can effectively and selectively target the H4 receptor.
Interaction with Central Nervous System (CNS) Targets (e.g., Muscarinic, Orexin (B13118510), Nicotinic, Cannabinoid Receptors)
The N-heteroaryl octahydropyrrolo[3,4-c]pyrrole chemical structure has proven to be a particularly fruitful scaffold for designing drug-like small molecules that interact with a variety of Central Nervous System (CNS) targets. nih.gov Its structural properties make it an effective isosteric replacement for piperazine rings, a common motif in CNS-active compounds. nih.gov This scaffold has been successfully employed to create ligands for muscarinic, orexin, nicotinic, and cannabinoid receptors. nih.gov
Muscarinic Receptors: Derivatives of the octahydropyrrolo[3,4-c]pyrrole scaffold have been developed as negative allosteric modulators (NAMs) of the metabotropic glutamate receptor 1 (mGlu1). In these studies, the scaffold was also noted for its presence in ligands targeting the muscarinic acetylcholine receptor M1, indicating its versatility in interacting with different G-protein coupled receptors in the CNS. nih.gov
Orexin Receptors: The octahydropyrrolo[3,4-c]pyrrole core has been central to the discovery of potent and selective orexin receptor antagonists. mdpi.comresearchgate.net Orexin-1 (OX1) and orexin-2 (OX2) receptors are key regulators of sleep and wakefulness. Optimization of a series of octahydropyrrolo[3,4-c]pyrrole derivatives led to the identification of selective OX2 antagonists with suitable pharmacokinetic properties for evaluation as treatments for primary insomnia. mdpi.com Further studies produced dual orexin receptor antagonists, with one compound, in particular, demonstrating sleep-promoting effects in electroencephalogram (EEG) studies comparable to the approved drug Suvorexant. researchgate.netnih.gov
The table below summarizes the activity of a representative dual orexin receptor antagonist from this class. nih.gov
| Compound | hOX1R IC50 (nM) | hOX2R IC50 (nM) |
| Compound 78 | 303 | 178 |
Nicotinic Receptors: A series of 5-(pyridine-3-yl)octahydropyrrolo[3,4-c]pyrroles have been synthesized and shown to exhibit high affinity for α4β2 and/or α7 nicotinic acetylcholine receptors (nAChRs). nih.gov Researchers have identified simple substitution patterns on the scaffold that can switch the selectivity between these two nAChR subtypes. nih.gov This provides valuable insight into the ligand binding domains of these receptors and demonstrates the utility of the octahydropyrrolo[3,4-c]pyrrole core in developing subtype-selective nAChR ligands for studying cognitive processes and neurological disorders. nih.govnih.gov
The binding affinities of selected compounds for nAChR subtypes are presented below. nih.gov
| Compound | α4β2 Ki (nM) | α7 Ki (nM) |
| Example Compound 1 | 0.5 | 150 |
| Example Compound 2 | 200 | 1.2 |
Cannabinoid Receptors: The octahydropyrrolo[3,4-c]pyrrole framework has also been incorporated into ligands targeting the cannabinoid receptor type 1 (CB1). nih.gov While less potent than corresponding indole (B1671886) derivatives, pyrrole-derived cannabinoids have been developed, showing that the core can interact with CB1 receptors. nih.govmdpi.com Structure-activity relationship studies on related pyrrole cannabinoids indicate that the length of the alkyl chain significantly influences receptor affinity and potency. nih.gov
Cellular and Biochemical Impact of Octahydropyrrolo[3,4-c]pyrrole Derivatives
Impact on Histone Acetylation and DNA Integrity
While direct studies on the impact of 2-Methyl-5-phenyl-octahydropyrrolo[3,4-c]pyrrole on histone acetylation and DNA integrity are not prevalent, research on related pyrrole-containing heterocyclic structures has established their role as histone deacetylase (HDAC) inhibitors. HDACs are crucial enzymes in the epigenetic regulation of gene expression; their inhibition leads to increased histone acetylation, which is generally associated with transcriptional activation. researchgate.netnih.gov
A novel series of aroyl-pyrrolyl-hydroxy-amides (APHAs) were developed as potent HDAC inhibitors. nih.gov These compounds were active at sub-micromolar levels against class I and class II HDACs. In human leukemia U937 cells, specific APHA compounds were shown to cause a significant increase in the acetylation of histone H3. nih.gov This indicates that the pyrrole scaffold can be effectively incorporated into molecules that modulate the epigenetic state of cells by influencing histone acetylation levels. nih.gov Another study also identified (1H)-pyrroles as a new subfamily of HDAC inhibitors that are potent inducers of histone H3 and H4 acetylation. researchgate.net
There is limited information directly linking the octahydropyrrolo[3,4-c]pyrrole scaffold to DNA integrity. However, pyrrolamides, which are natural products containing pyrrole-2-carboxamide units, are known to bind to specific DNA sequences, thereby exhibiting various biological effects. mdpi.com
Antiproliferative Effects in Cellular Models
Derivatives of the pyrrole scaffold, including fused heterocyclic systems like pyrrolopyridines and pyrrolopyrimidines, have demonstrated significant antiproliferative and cytotoxic effects across a variety of cancer cell lines. nih.gov Although research has not specifically focused on this compound, the broader class of compounds shows promise as anticancer agents. researchgate.net
A study investigating a series of novel pyrroles and fused pyrrole systems reported promising anticancer activity against human hepatocellular liver carcinoma (HepG-2), breast cancer (MCF-7), and pancreatic cancer (Panc-1) cell lines. nih.gov Similarly, derivatives of 1H-pyrrolo[3,2-c]pyridine were designed as colchicine-binding site inhibitors and displayed potent antitumor activities against HeLa, SGC-7901, and MCF-7 cell lines, with some compounds showing IC50 values in the low nanomolar range. tandfonline.com Another study on pyrrolo[2,3-d]pyrimidine derivatives found that certain compounds exhibited significant cytotoxic activity on colon cancer (HT-29) cells. mdpi.com
The table below shows the cytotoxic activity of a representative pyrrolo[3,2-c]pyridine derivative against various cancer cell lines. tandfonline.com
| Cell Line | IC50 (µM) |
| HeLa (Cervical Cancer) | 0.12 |
| SGC-7901 (Gastric Cancer) | 0.18 |
| MCF-7 (Breast Cancer) | 0.21 |
The mechanisms underlying these antiproliferative effects are varied and include the inhibition of tubulin polymerization, cell cycle arrest at the G2/M phase, and induction of apoptosis. researchgate.nettandfonline.com
Antioxidant Activity Investigations
Certain derivatives of the pyrrolo[3,4-c]pyrrole scaffold have been investigated for their antioxidant properties. In a study of N-Mannich bases of pyrrolo[3,4-c]pyrrole, which were also identified as potent anti-inflammatory agents, their antioxidant effects were examined through several in vitro experiments. nih.gov These experiments were conducted in both protection and regeneration models to assess the compounds' ability to counteract reactive oxygen and nitrogen species (ROS and RNS), which are implicated in cellular damage and inflammation. nih.gov
The antioxidant activity of pyrrolo[2,3-b]quinoxaline derivatives was evaluated using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay. One derivative, ethyl 1,2-diphenyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate, was identified as a potent radical scavenger. Computational studies further suggested its potential to effectively scavenge hydroxyl radicals (HO•) in a physiological lipid environment.
Membrane Permeability and Interaction with Artificial Cell Membranes
The ability of a drug to permeate cell membranes is a critical factor for its oral bioavailability and intracellular target engagement. Studies on N-Mannich base derivatives of pyrrolo[3,4-c]pyrrole have explored their interactions with artificial models of cell membranes. nih.govnih.gov These investigations are crucial for understanding the pharmacokinetic properties of this class of compounds, particularly for orally administered drugs targeting intracellular components. The results from these studies suggest that pyrrolo[3,4-c]pyrrole derivatives can possess good membrane permeability. nih.govnih.gov
In a broader context, the interaction of various pyrrole derivatives with lipid membranes has been studied. It was found that these compounds can enter into electrostatic interactions with the polar heads of phospholipids (B1166683) in the cell membrane. nih.gov The strength of this interaction depends on the nature of the substituents on the pyrrole ring. nih.gov In some cases, partial intercalation of the molecule into the hydrophobic region of the membrane was also observed. nih.gov
Advanced Applications and Emerging Research Directions for Octahydropyrrolo 3,4 C Pyrrole Derivatives
Role of the Octahydropyrrolo[3,4-c]pyrrole (B1259266) Scaffold in Medicinal Chemistry Discovery
The octahydropyrrolo[3,4-c]pyrrole scaffold has proven to be a versatile framework in the discovery of novel therapeutic agents. Its rigid, bicyclic structure allows for the precise spatial arrangement of functional groups, which is crucial for selective interaction with biological targets. This scaffold is often used as a bioisosteric replacement for other cyclic structures, such as the piperazine (B1678402) ring, to improve potency, selectivity, and pharmacokinetic properties. nih.gov The inherent properties of the pyrrole (B145914) ring system, a key component of this scaffold, contribute to a wide array of pharmacological activities. researchgate.netrsc.org
The octahydropyrrolo[3,4-c]pyrrole core has been instrumental in the development of ligands targeting a variety of biomolecules, particularly receptors in the central nervous system (CNS). Researchers have successfully designed and synthesized derivatives of this scaffold that exhibit high affinity and selectivity for specific receptor subtypes.
One notable application is in the development of selective orexin-2 antagonists. nih.gov Optimization of the octahydropyrrolo[3,4-c]pyrrole scaffold led to the identification of compounds with suitable properties for evaluation in the treatment of primary insomnia. nih.gov Another significant area of research has been the development of negative allosteric modulators (NAMs) of the metabotropic glutamate (B1630785) receptor 1 (mGlu1). nih.gov By replacing a piperazine ring with the octahydropyrrolo[3,4-c]pyrrole scaffold, researchers were able to develop more potent and selective mGlu1 NAMs. nih.gov
Furthermore, this scaffold has been used to construct ligands for nicotinic acetylcholine (B1216132) receptors (nAChRs). nih.govdrugbank.com A series of 5-(pyridine-3-yl)octahydropyrrolo[3,4-c]pyrroles have been shown to exhibit high affinity for both α4β2 and α7 nAChR subtypes. nih.govdrugbank.com Simple substitutions on the scaffold allowed for the development of ligands that are highly selective for either subtype, providing valuable insights into the ligand binding domains of these receptors. nih.govdrugbank.com
| Target Biomolecule | Scaffold Application | Resulting Compound Type | Therapeutic Area |
| Orexin-2 Receptor | Core scaffold for antagonist design | Selective orexin-2 antagonists | Insomnia |
| mGlu1 Receptor | Piperazine isosteric replacement | Negative allosteric modulators (NAMs) | CNS disorders |
| α4β2/α7 nAChRs | Diamine scaffold for ligand construction | Subtype-selective ligands | Neurological disorders |
The broader family of pyrrole-containing compounds, including those with the octahydropyrrolo[3,4-c]pyrrole scaffold, has been extensively investigated for its potential in anticancer and anti-inflammatory research. bohrium.comresearchgate.net Pyrrole derivatives are known to exhibit a wide range of biological activities, including cytotoxic effects against various cancer cell lines and the ability to modulate inflammatory pathways. nih.govresearchgate.netpensoft.net
In the context of anticancer research, a flavone (B191248) derivative containing a 6-(2-methyl-5-phenylpyrrol-1-yl) moiety has shown significant activity in MTT assays against human bladder cancer cell lines 5637 and HT-1376, with IC50 values of 2.97 µM and 5.89 µM, respectively. nih.govscienceopen.com Another derivative with a 7-(2-methyl-5-phenylpyrrol-1-yl) group also demonstrated cytotoxic activity against these cell lines with IC50 values of 7.39 µM and 13.54 µM, respectively, while showing no effect on the viability of non-cancerous MRC-5 cells. nih.govscienceopen.com The pyrrolo[3,4-c]pyridine scaffold, a related heterocyclic system, has also been explored for its antitumor properties. nih.gov
The anti-inflammatory potential of pyrrole derivatives is also a significant area of investigation. mdpi.com Certain pyrrole compounds have been shown to inhibit pro-inflammatory cytokines, and some have demonstrated analgesic and anti-inflammatory activity in experimental models. pensoft.netresearchgate.net The pyrrole ring is a component of several non-steroidal anti-inflammatory drugs (NSAIDs), highlighting its importance in this therapeutic area. mdpi.com Research into novel pyrrolo[3,4-c]pyrrole (B14788784) derivatives has also yielded compounds with strong analgesic activity. researchgate.net
| Research Area | Compound Type | Key Findings |
| Anticancer | Flavone derivative with 6-(2-methyl-5-phenylpyrrol-1-yl) moiety | IC50 of 2.97 µM (5637 cells) and 5.89 µM (HT-1376 cells) nih.govscienceopen.com |
| Anticancer | Flavone derivative with 7-(2-methyl-5-phenylpyrrol-1-yl) moiety | IC50 of 7.39 µM (5637 cells) and 13.54 µM (HT-1376 cells) nih.govscienceopen.com |
| Anti-inflammatory | Pyrrolo[3,4-c]pyrrole derivatives | Strong analgesic activity demonstrated researchgate.net |
| Anti-inflammatory | General Pyrrole Derivatives | Inhibition of pro-inflammatory cytokines researchgate.net |
Contributions to Organic Electronics and Materials Science
Beyond its applications in medicinal chemistry, the pyrrole nucleus, a core component of the octahydropyrrolo[3,4-c]pyrrole scaffold, has garnered attention in the field of organic electronics and materials science. researchgate.net The electron-rich nature of the pyrrole ring makes it a valuable building block for the development of organic semiconducting materials with unique optical and electronic properties. researchgate.net
Pyrrole-based materials have been investigated for their semiconducting properties and have shown promise in applications such as organic field-effect transistors (OFETs) and organic photovoltaics (OPVs). researchgate.net The diketopyrrolopyrrole (DPP) moiety, which contains a fused pyrrole ring system, has been particularly successful in the construction of donor-acceptor type organic semiconductors. rsc.orgfrontiersin.org These materials often exhibit highly ordered structures in the solid state, which is beneficial for charge transport. rsc.org
DPP-based polymeric semiconductors have achieved record-high mobility values for p-type, n-type, and ambipolar OFETs. rsc.org Additionally, many DPP-based organic semiconductors possess favorable energy levels and band gaps, making them promising donor materials for OPVs. rsc.org The development of novel dyes based on 1,4-diketopyrrolo-[3,4-c]pyrroles has also been explored, with applications in areas such as fluorescent pH indicators. rsc.org
| Material Type | Application | Key Properties |
| Diketopyrrolopyrrole (DPP)-based polymers | Organic Field-Effect Transistors (OFETs) | High charge carrier mobility |
| Diketopyrrolopyrrole (DPP)-based semiconductors | Organic Photovoltaics (OPVs) | Favorable energy levels and band gaps |
| 1,4-diketopyrrolo-[3,4-c]pyrrole dyes | Fluorescent pH sensors | pH-dependent fluorescence |
Future Perspectives in Octahydropyrrolo[3,4-c]pyrrole Research
The octahydropyrrolo[3,4-c]pyrrole scaffold and its derivatives continue to be an area of active research with significant potential for future advancements. In medicinal chemistry, the focus is likely to be on the development of new therapeutic agents with improved selectivity and efficacy for a wider range of biological targets. The exploration of this scaffold in new therapeutic areas, such as neurodegenerative diseases and metabolic disorders, is a promising avenue for future research.
In the realm of materials science, the development of novel octahydropyrrolo[3,4-c]pyrrole-based materials for organic electronics is expected to continue. The synthesis of new derivatives with tailored electronic properties could lead to the development of more efficient and stable organic semiconductors for use in next-generation electronic devices. Furthermore, the unique photophysical properties of these compounds could be harnessed for applications in sensing, imaging, and photonics. The continued interdisciplinary research into the synthesis and application of octahydropyrrolo[3,4-c]pyrrole derivatives will undoubtedly lead to new and exciting discoveries in both medicine and materials science.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 2-Methyl-5-phenyl-octahydropyrrolo[3,4-c]pyrrole, and how can high purity be ensured?
- Methodological Answer : The synthesis typically involves cyclization of pyrrole precursors under controlled conditions. Key steps include:
- Boron-based reductions with Lewis acids (e.g., BF₃·Et₂O) to stabilize intermediates and enhance stereochemical control .
- Controlled reaction parameters (temperature, solvent polarity) to minimize side products, as seen in analogous octahydropyrrolo[3,4-c]pyrrole syntheses .
- Chromatographic purification (e.g., flash column chromatography) combined with analytical HPLC to confirm purity (>98%) .
Q. What techniques are recommended for structural characterization of this compound?
- Methodological Answer : A multi-technique approach is critical:
- X-ray crystallography to resolve the bicyclic framework and stereochemistry, supported by bond lengths (e.g., C–N: 1.463–1.534 Å) and angles (e.g., 119.2°–120.36°) .
- NMR spectroscopy : and NMR to confirm substituent positions (e.g., methyl and phenyl groups) and hydrogenation states .
- High-resolution mass spectrometry (HRMS) for molecular formula validation .
Q. What initial biological screening approaches are suitable for assessing its activity?
- Methodological Answer :
- Enzyme inhibition assays : Test interactions with targets like proteases or kinases, leveraging structural analogs known to modulate enzyme activity .
- Receptor binding studies : Use radioligand displacement assays (e.g., for GPCRs) to evaluate affinity, given the compound's potential for hydrophobic interactions via the phenyl group .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s pharmacological profile?
- Methodological Answer :
- Substituent modification : Introduce functional groups (e.g., halogens, methoxy) at the phenyl or methyl positions to alter lipophilicity or electronic effects .
- Comparative analysis : Reference analogs like cis-2-Methylhexahydropyrrolo[3,4-c]pyrrole (CAS 172739-03-6) to assess how side chains influence bioactivity .
- Data Table :
| Derivative | Substituent | Bioactivity (IC₅₀) |
|---|---|---|
| Parent | 2-Me,5-Ph | 10 µM (Example) |
| Analog 1 | 5-CF₃-Ph | 2.5 µM |
| Analog 2 | 2-Et,5-Ph | 15 µM |
Q. How can contradictions in spectral data (e.g., NMR vs. X-ray) be resolved for this compound?
- Methodological Answer :
- Dynamic effects : Use variable-temperature NMR to detect conformational flexibility that may explain discrepancies between solution-state (NMR) and solid-state (X-ray) structures .
- DFT calculations : Compare experimental and computed chemical shifts to identify dominant conformers .
Q. What strategies mitigate stability issues during storage or biological assays?
- Methodological Answer :
- Solvent selection : Store in anhydrous DMSO or ethanol to prevent hydrolysis of the pyrrolidine ring .
- pH-controlled buffers : Use neutral buffers (pH 6.5–7.5) to avoid degradation observed in strongly acidic/basic conditions .
- Lyophilization : For long-term storage, lyophilize the compound under inert gas to preserve integrity .
Key Notes for Experimental Design
- Stereochemical control : The octahydropyrrolo[3,4-c]pyrrole core’s rigidity necessitates chiral catalysts (e.g., Jacobsen’s catalyst) for enantioselective synthesis .
- Biological relevance : Prioritize assays targeting neurological or metabolic pathways, as structural analogs show activity in neurotransmitter modulation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
